N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 6061-33-2
VCID: VC21334669
InChI: InChI=1S/C20H14N2O3/c1-12-5-4-8-18(21-12)22-19(23)16-11-15-14-7-3-2-6-13(14)9-10-17(15)25-20(16)24/h2-11H,1H3,(H,21,22,23)
SMILES: CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Molecular Formula: C20H14N2O3
Molecular Weight: 330.3 g/mol

N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide

CAS No.: 6061-33-2

Cat. No.: VC21334669

Molecular Formula: C20H14N2O3

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide - 6061-33-2

Specification

CAS No. 6061-33-2
Molecular Formula C20H14N2O3
Molecular Weight 330.3 g/mol
IUPAC Name N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Standard InChI InChI=1S/C20H14N2O3/c1-12-5-4-8-18(21-12)22-19(23)16-11-15-14-7-3-2-6-13(14)9-10-17(15)25-20(16)24/h2-11H,1H3,(H,21,22,23)
Standard InChI Key XHXUWKBDJQUIQF-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Canonical SMILES CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator